
Cibenzoline
描述
西苯唑啉是一种化学化合物,以其作为 Ia 类抗心律失常药物而闻名。它主要用于治疗各种类型的心律失常,通过稳定心肌细胞膜和降低兴奋性来实现。该化合物以其独特的结构为特征,包括连接到咪唑啉环的环丙基。
准备方法
合成路线和反应条件: 西苯唑啉的制备涉及几个关键步骤。一种值得注意的方法包括使用二甲亚砜中的 2-碘酰苯甲酸氧化 2,2-二苯基环丙基甲醇,以形成相应的醛。然后用亚氯酸钠、过氧化氢和磷酸二氢钠在乙腈和水的混合物中处理该醛,得到酸性化合物。 最后一步涉及在六氟磷酸苯并三唑-1-氧基三吡咯烷基膦和三乙胺存在下,在二氯甲烷中与乙二胺缩合,生成西苯唑啉 .
工业生产方法: 西苯唑啉的工业生产通常侧重于实现高手性纯度。一种方法包括制备手性纯度大于 99.9% 的西苯唑啉琥珀酸盐。 该过程包括西苯唑啉琥珀酸盐的结晶,以获得所需的对映异构体 .
化学反应分析
反应类型: 西苯唑啉会经历各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 使用二甲亚砜中的 2-碘酰苯甲酸。
还原: 可以使用氢化技术实现。
取代: 涉及亚氯酸钠和过氧化氢等试剂。
科学研究应用
西苯唑啉在科学研究中具有广泛的应用:
化学: 用作研究抗心律失常药物的模型化合物。
生物学: 研究其对细胞离子通道和膜稳定性的影响。
医学: 主要用于治疗心律失常,包括室性心动过速和肥厚型心肌病.
工业: 用于开发针对心脏疾病的药物。
作用机制
西苯唑啉通过阻断心肌细胞中的钠通道发挥作用,从而降低心肌的兴奋性和传导性。此作用有助于稳定心肌细胞膜,防止异常心律。 该化合物对钙通道也有一定的作用,有助于其抗心律失常特性 .
类似化合物:
地索匹拉米: 另一种具有类似钠通道阻滞作用的 Ia 类抗心律失常药物。
奎尼丁: 以其用于治疗心律失常而闻名,但具有不同的分子结构。
普鲁卡因酰胺: 具有类似的抗心律失常作用,但在药代动力学特征方面有所不同。
相似化合物的比较
Disopyramide: Another Class Ia antiarrhythmic agent with similar sodium channel blocking properties.
Quinidine: Known for its use in treating arrhythmias but has a different molecular structure.
Procainamide: Shares similar antiarrhythmic effects but differs in its pharmacokinetic profile.
Uniqueness: Cibenzoline is unique due to its specific combination of sodium and calcium channel blocking effects, which provides a broader spectrum of antiarrhythmic activity compared to other similar compounds .
生物活性
Cibenzoline, a member of the class I antiarrhythmic agents, is primarily utilized for the treatment of cardiac arrhythmias. Its pharmacological profile includes inhibition of gastric H,K-ATPase and ATP-sensitive potassium channels, making it a compound of interest in both cardiology and gastroenterology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and research findings.
Inhibition of H,K-ATPase
This compound has been shown to inhibit gastric H,K-ATPase activity in vitro. This inhibition occurs through a competitive mechanism at the K recognition site from the cytoplasmic side of the membrane. The drug demonstrates concentration-dependent inhibition with an IC value ranging from 183 to 201 μM across different experimental setups .
Table 1: Inhibition Profile of this compound on H,K-ATPase
Source | IC (μM) | Observations |
---|---|---|
Hog gastric vesicles | 201 | Concentration-dependent inhibition |
HEK-293 cells | 183 | Competitive inhibition mechanism |
Effects on ATP-sensitive K Channels
This compound also acts as an ATP-sensitive K channel blocker. It binds directly to the Kir6.2 subunit of the potassium channel rather than the sulfonylurea receptor (SUR1). This binding mechanism is significant as it indicates this compound's potential role in modulating insulin secretion from pancreatic β-cells and influencing cardiac action potentials .
Case Studies and Clinical Trials
A clinical study involving 25 patients with sustained atrial tachyarrhythmia (ATA) demonstrated that intravenous this compound effectively converted sinus rhythm in 72% of cases. The treatment involved a loading dose followed by a continuous infusion, showing comparable efficacy to amiodarone, another antiarrhythmic agent .
Table 2: Clinical Outcomes of this compound vs. Amiodarone
Treatment | Success Rate (%) | Adverse Events (%) |
---|---|---|
This compound | 72 | 4 |
Amiodarone | 71 | Not specified |
This study suggests that this compound could be considered a first-line treatment option for certain arrhythmias, particularly in patients who may not tolerate other therapies.
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported. In the aforementioned clinical study, severe adverse cardiac events were rare, occurring in only one patient (4%), while minor side effects were noted in two patients . This safety profile supports its use in clinical practice but necessitates monitoring for potential complications.
Research Findings
Recent studies have expanded our understanding of this compound's biological activity beyond cardiac applications. For instance, research indicates that this compound does not significantly affect Na,K-ATPase activity, highlighting its specificity for H,K-ATPase . This specificity may have implications for its use in treating gastric disorders while minimizing systemic side effects.
Summary of Findings
- Inhibition Mechanism : this compound inhibits gastric H,K-ATPase competitively from the cytoplasmic side.
- Cardiac Applications : Demonstrated efficacy in converting atrial tachyarrhythmia with a favorable safety profile.
- Specificity : Exhibits selective inhibition of H,K-ATPase without affecting Na,K-ATPase.
属性
IUPAC Name |
2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOBOOXFSRWSHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022819 | |
Record name | Cifenline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53267-01-9 | |
Record name | Cibenzoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53267-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cifenline [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053267019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cibenzoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13358 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cifenline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cibenzoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIFENLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7489237QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。